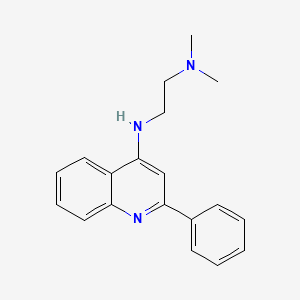![molecular formula C13H20N6 B10796220 1-[4-(Dimethylamino)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B10796220.png)
1-[4-(Dimethylamino)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Dimethylamino)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine is a chemical compound known for its unique structure and properties It belongs to the class of triazine compounds, which are characterized by a three-nitrogen ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Dimethylamino)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-(dimethylamino)aniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the triazine ring. The reaction is usually conducted at a temperature range of 0-5°C to ensure the stability of the intermediates and to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.
化学反応の分析
Types of Reactions
1-[4-(Dimethylamino)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of substituted triazine compounds.
科学的研究の応用
1-[4-(Dimethylamino)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or dye due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 1-[4-(Dimethylamino)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to nucleophilic sites on proteins or nucleic acids, leading to the formation of covalent adducts. This interaction can disrupt normal cellular processes, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-[4-(Dimethylamino)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:
1,3,5-Triazine derivatives: These compounds share the triazine ring structure but differ in the substituents attached to the ring. The presence of the dimethylamino group in this compound imparts unique electronic and steric properties.
Aminophenyl derivatives: Compounds with an aminophenyl group exhibit similar reactivity but may differ in their overall stability and solubility.
Dimethylamino compounds: These compounds contain the dimethylamino functional group, which can influence their chemical and biological properties.
特性
分子式 |
C13H20N6 |
|---|---|
分子量 |
260.34 g/mol |
IUPAC名 |
1-[4-(dimethylamino)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H20N6/c1-13(2)17-11(14)16-12(15)19(13)10-7-5-9(6-8-10)18(3)4/h5-8H,1-4H3,(H4,14,15,16,17) |
InChIキー |
KSAUAMZGQWQPHW-UHFFFAOYSA-N |
正規SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)N(C)C)N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-phenyl-N'-[1-(2-hydroxycyclohexyl)cyclohexyl]thiourea](/img/structure/B10796150.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,3-dimethylbutanamide](/img/structure/B10796158.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-5-methoxyphenol](/img/structure/B10796162.png)
![4-(tert-butyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B10796166.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B10796178.png)


![3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol](/img/structure/B10796188.png)
![[3-octadeca-9,12-dienoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B10796200.png)

![N-(2-ethoxyphenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B10796205.png)
![8-chloro-4-(4-methylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B10796212.png)
